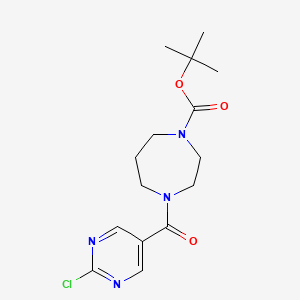
Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate, also known as TBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBC is a diazepane derivative that has been synthesized using a variety of methods. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the regulation of cognitive function. Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate has also been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate has been shown to exhibit significant biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes and receptors in the body, leading to changes in neurotransmitter levels and neuronal excitability. Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate has also been shown to exhibit anti-cancer activity, inhibiting the growth of cancer cells in vitro. However, further research is needed to fully understand the biochemical and physiological effects of Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate has several advantages and limitations for laboratory experiments. One advantage is that the compound is relatively easy to synthesize using standard organic chemistry techniques. Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate is also relatively stable, making it suitable for use in long-term experiments. However, one limitation of Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate is that it can be difficult to solubilize in aqueous solutions, which may limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for research on Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate. One area of research is the development of Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of the anti-cancer properties of Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate, including its potential as a chemotherapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate and its biochemical and physiological effects.
Métodos De Síntesis
Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate can be synthesized using various methods. One of the most common methods involves the reaction of 2-chloropyrimidine-5-carboxylic acid with tert-butyl 4-aminopiperidine-1-carboxylate in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then treated with trifluoroacetic acid (TFA) to remove the tert-butyl protecting group, yielding Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. The compound has been shown to exhibit significant biological activity, making it a promising candidate for drug development. Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate has been investigated as a potential inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-6-4-5-19(7-8-20)12(21)11-9-17-13(16)18-10-11/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYISFKVUNYHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)C2=CN=C(N=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

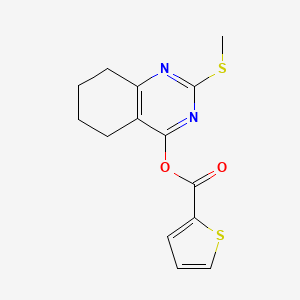
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2849276.png)
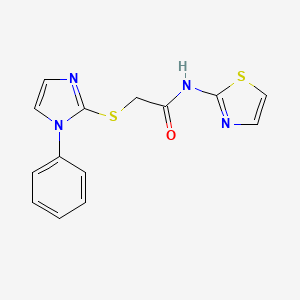
![N-[[1-(Difluoromethyl)indol-3-yl]methyl]prop-2-enamide](/img/structure/B2849281.png)
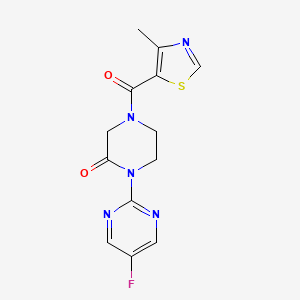
![N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2849284.png)
![2-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2849285.png)
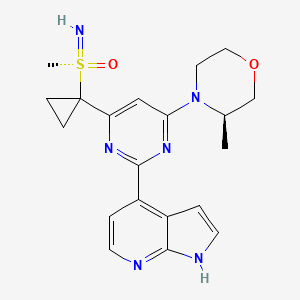
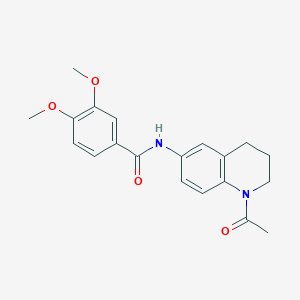
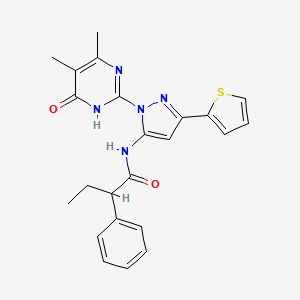
![N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2849292.png)
![6-(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline](/img/structure/B2849293.png)
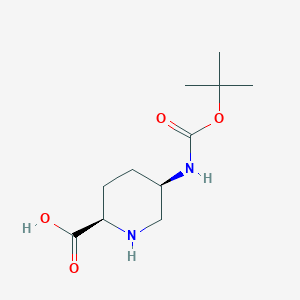
amino}acetamide](/img/structure/B2849296.png)